2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine
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Overview
Description
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline class. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and a 2-methoxyphenyl group attached to the quinazoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Introduction of the 2-methoxyphenyl Group: The 2-methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using 2-methoxyphenylboronic acid and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or alkylated quinazoline derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(2-hydroxyphenyl)quinazolin-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-bromophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine: Similar structure but with a bromine atom instead of a chlorine atom.
2-(4-chlorophenyl)-N-(2-methoxyphenyl)pyrimidin-4-amine: Similar structure but with a pyrimidine core instead of a quinazoline core.
Uniqueness
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is unique due to the specific combination of the 4-chlorophenyl and 2-methoxyphenyl groups attached to the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16ClN3O |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-16-6-2-3-7-17(16)23-20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25) |
InChI Key |
SFGDRWYCBLXFPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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